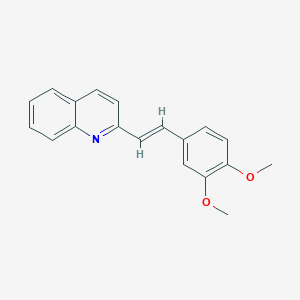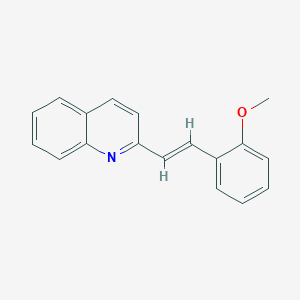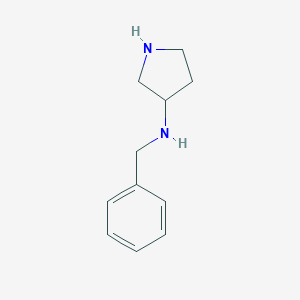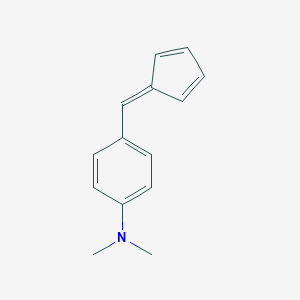![molecular formula C14H10Cl2N2O2S B182741 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole CAS No. 6706-79-2](/img/structure/B182741.png)
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMSO2-Benzimidazole or DBIM, and it is a derivative of benzimidazole.
Wirkmechanismus
The mechanism of action of 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole has been found to have several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole in lab experiments is its high potency and selectivity towards cancer cells. The compound has also been found to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the limitations of using the compound include its low solubility in water, which may affect its bioavailability, and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole. One direction is to investigate the compound's potential as a chemotherapeutic agent for various types of cancer. Another direction is to study the compound's mechanism of action and identify its molecular targets. Additionally, research can be conducted to improve the compound's solubility and bioavailability, making it more effective in vivo.
Synthesemethoden
The synthesis of 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole is a multi-step process that involves the reaction of 2,4-dichloro-5-methylphenylsulfonyl chloride with benzimidazole in the presence of a base such as triethylamine. The reaction yields the desired product, which is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields. The compound has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
6706-79-2 |
|---|---|
Produktname |
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole |
Molekularformel |
C14H10Cl2N2O2S |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
1-(2,4-dichloro-5-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C14H10Cl2N2O2S/c1-9-6-14(11(16)7-10(9)15)21(19,20)18-8-17-12-4-2-3-5-13(12)18/h2-8H,1H3 |
InChI-Schlüssel |
YRZOBZSUXNGLCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)


![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)






